molecular formula C9H12N2O3 B12969918 Ethyl 2-(5-methoxypyrazin-2-YL)acetate

Ethyl 2-(5-methoxypyrazin-2-YL)acetate

Cat. No.: B12969918
M. Wt: 196.20 g/mol
InChI Key: YEQLCPUYWCFPFN-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxypyrazin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methoxypyrazin-2-yl)acetate typically involves the reaction of 2,5-dibromopyrazine with sodium methoxide in tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dichloromethane, ethyl acetate, and chloroform are commonly used in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxypyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .

Scientific Research Applications

Ethyl 2-(5-methoxypyrazin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxypyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methoxypyrazin-2-yl)acetate is unique due to its specific pyrazine ring structure and methoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(5-methoxypyrazin-2-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)4-7-5-11-8(13-2)6-10-7/h5-6H,3-4H2,1-2H3

InChI Key

YEQLCPUYWCFPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=N1)OC

Origin of Product

United States

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